molecular formula C9H7N3O2 B1350414 6-(1H-pyrazol-1-yl)nicotinic acid CAS No. 253315-22-9

6-(1H-pyrazol-1-yl)nicotinic acid

Cat. No.: B1350414
CAS No.: 253315-22-9
M. Wt: 189.17 g/mol
InChI Key: QWFKXYLAKWFQLF-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)nicotinic acid (CAS: 253315-22-9) is a heterocyclic compound with a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.2 g/mol . Its structure comprises a nicotinic acid scaffold (pyridine-3-carboxylic acid) substituted at the 6-position with a pyrazole ring (Figure 1). Key properties include:

  • Melting Point: 272–274°C
  • Boiling Point: 394.6 ± 27.0 °C (predicted)
  • Density: 1.39 ± 0.1 g/cm³ (predicted)
  • Solubility: Polar aprotic solvents (e.g., DMSO, methanol) due to the carboxylic acid group .

The compound is commercially available with ≥97% purity and is widely used in coordination chemistry (e.g., metal-organic frameworks, MOFs) and pharmaceutical research . Its pyrazole moiety enhances hydrogen-bonding capacity, making it a versatile ligand in supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid can be achieved through several methods. One common approach involves the cyclization of acetylenic hydrazines or the electrocyclization of unsaturated diazo compounds . Another method includes the cycloaddition of 1,3-dipolar diazo compounds and nitrilimides . These reactions typically require specific catalysts and reaction conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The exact methods used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-1-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole and nicotinic acid derivatives .

Scientific Research Applications

Pharmaceutical Development

6-(1H-pyrazol-1-yl)nicotinic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for interactions with biological targets, enhancing its potential as a therapeutic agent.

Case Study: Antibacterial Activity

A study synthesized a series of pyrazole-based compounds, including derivatives of this compound. These compounds were evaluated for their antibacterial properties against various strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new antibiotics .

CompoundE. coliS. aureusC. freundiiL. monocytogenes
12+++++++++-
14---+++
Streptomycin++++++++++++

Agricultural Chemistry

In agricultural applications, this compound is explored for developing novel agrochemicals that enhance crop protection against pests and diseases. Its efficacy in this domain is attributed to its ability to inhibit specific enzymes involved in pest metabolism.

Biochemical Research

This compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding, contributing to the understanding of various biochemical pathways. Its interaction with biological macromolecules can elucidate mechanisms of action for different diseases.

Case Study: Enzyme Inhibition

Research has shown that this compound derivatives can inhibit specific enzymes linked to bacterial resistance mechanisms. For instance, molecular docking studies revealed that certain compounds bind effectively to the active sites of NDM1 proteins, which are associated with antibiotic resistance .

Material Science

In material science, this compound is investigated for its properties in developing advanced materials such as polymers with enhanced thermal stability. This application highlights the compound's versatility beyond biological applications.

Analytical Chemistry

The compound is also employed as a standard in various analytical methods, aiding in the detection and quantification of related compounds in complex mixtures. Its stability and reactivity make it suitable for use in chromatography and other analytical techniques.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following analogs are selected based on structural similarity and functional group variations (Table 1):

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Similarity Score*
6-(1H-Pyrazol-1-yl)nicotinic acid Pyrazole at C6, carboxylic acid at C3 C₉H₇N₃O₂ High melting point (272–274°C), MOF ligand Reference
6-(1H-Imidazol-1-yl)nicotinic acid Imidazole at C6, carboxylic acid at C3 C₉H₇N₃O₂ Enhanced hydrogen bonding (imidazole N-H), medicinal chemistry applications 0.92
6-(4-Methylpiperazin-1-yl)nicotinic acid 4-Methylpiperazine at C6, carboxylic acid at C3 C₁₁H₁₅N₃O₂ Increased basicity, pharmacokinetic optimization 0.81
Methyl 6-(1H-pyrazol-1-yl)nicotinate Pyrazole at C6, methyl ester at C3 C₁₀H₉N₃O₂ Esterification improves lipid solubility, synthetic intermediate 0.58
6-Pyrazol-1-yl-pyridine-3-carbaldehyde Pyrazole at C6, aldehyde at C3 C₉H₇N₃O Reactive aldehyde for Schiff base synthesis N/A

*Similarity scores calculated using Tanimoto coefficients based on molecular fingerprints .

Functional Group Impact on Properties

Carboxylic Acid vs. Ester/Aldehyde

  • The carboxylic acid group in this compound enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺), critical for MOF synthesis .
  • Methyl ester derivatives (e.g., methyl 6-(1H-pyrazol-1-yl)nicotinate) exhibit higher lipophilicity (logP: 1.8 vs. 0.5 for the parent acid), favoring cell membrane permeability .
  • The aldehyde analog is reactive toward amines, enabling covalent conjugation in drug design .

Pyrazole vs. Imidazole

  • Replacing pyrazole with imidazole introduces an additional N-H group, enhancing hydrogen-bond donor capacity. This modification is exploited in kinase inhibitors targeting ATP-binding pockets .
  • The imidazole analog has a lower melting point (predicted ~250°C) due to reduced symmetry, impacting crystallinity .

Commercial and Research Relevance

  • Commercial Availability :
    • This compound is supplied by 17 vendors globally, reflecting high demand in academic and industrial research .
    • The imidazole analog is supplied by 13 vendors, indicating narrower but significant applications .
  • Patent Landscape :
    • This compound is cited in 293 patents , primarily in catalysis and drug discovery .
    • The imidazole derivative has fewer patents (6 literature citations), suggesting emerging interest .

Biological Activity

6-(1H-pyrazol-1-yl)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and data tables.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, often involving the reaction of nicotinic acid with pyrazole derivatives. The structural formula is represented as C9_9H7_7N3_3O2_2, indicating the presence of a pyrazole ring attached to a nicotinic acid moiety. The compound's molecular structure contributes significantly to its biological activity.

Biological Activity Overview

The biological activities of this compound encompass antimicrobial, antioxidant, and potential anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains:

Microorganism Activity MIC (µg/mL) Reference
Staphylococcus aureusBactericidal7.81
Bacillus subtilisBactericidal1.95
Escherichia coliModerate activity15.0
Candida albicansAntifungal62.5

The compound exhibited significant activity against Gram-positive bacteria, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Antioxidant Activity

Research indicates that compounds similar to this compound possess strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. For instance, studies have shown that derivatives of nicotinic acid can inhibit the DPPH radical, demonstrating their potential as antioxidants .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study, a series of pyrazole-based compounds were synthesized and evaluated for their antimicrobial properties. Among these, this compound demonstrated potent activity against various pathogens with MIC values comparable to established antibiotics like ciprofloxacin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and bacterial proteins. These studies suggest that the compound binds effectively to the active sites of target proteins involved in bacterial cell wall synthesis, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What synthetic routes are established for preparing 6-(1H-pyrazol-1-yl)nicotinic acid, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are introduced to a nicotinic acid scaffold under reflux conditions using polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Purification involves recrystallization or column chromatography, with yields reported up to 97% under optimized stoichiometric ratios .
  • Key considerations : Monitor reaction pH and temperature to minimize side products (e.g., dimerization). Yield optimization requires iterative adjustment of molar ratios (pyrazole:nicotinic acid derivatives ≈ 1:1.2) and solvent selection .

Q. How is the structural characterization of this compound performed using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from ethanol/water mixtures. SHELX programs (e.g., SHELXL for refinement) validate bond lengths, angles, and torsional parameters, confirming the pyrazole ring’s planar geometry and hydrogen-bonding interactions .
  • Validation metrics : R-factors < 0.05 and electron density maps with no residual peaks indicate high reliability .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pyrazole’s N1 atom shows high electron density, making it susceptible to electrophilic attack, while the carboxylic acid group acts as a hydrogen-bond donor .
  • Validation : Compare computed IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with experimental data to confirm accuracy .

Q. How do reaction conditions influence mechanistic pathways in the oxidation of this compound?

  • Methodology : Kinetic studies using UV-Vis spectroscopy track peroxomonosulfate (PMS)-mediated oxidation in acidic aqueous media. Rate laws derived from pseudo-first-order conditions reveal pH dependence: H⁺ retards the reaction by protonating the carboxylic acid group, reducing nucleophilicity. Mechanistic steps include PMS activation via H-bonding to the pyrazole ring .
  • Data analysis : Second-order rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) and Arrhenius plots (Eₐ ~ 50 kJ/mol) confirm temperature-sensitive activation .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodology : Combine multiple techniques (¹H/¹³C NMR, HRMS, SCXRD) to validate structural assignments. For example, NMR signals for pyrazole protons (δ 7.8–8.2 ppm) should correlate with SCXRD bond distances (1.33–1.38 Å for C-N bonds). Discrepancies in melting points or IR peaks may indicate polymorphic forms requiring differential scanning calorimetry (DSC) analysis .

Q. Specialized Applications

Q. How is this compound utilized as a ligand in coordination chemistry?

  • Methodology : The pyrazole N and carboxylic O atoms act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Complexation studies via titration (UV-Vis or fluorescence) quantify binding constants (log K ≈ 4–5). XANES/EXAFS spectroscopy further elucidates metal-ligand geometry .

Q. What biological screening approaches are employed to evaluate this compound’s bioactivity?

  • Methodology : In vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition) test activity against Gram-positive bacteria (MIC ~ 25–50 µg/mL) or kinases. Structure-activity relationships (SAR) highlight the pyrazole ring’s role in hydrophobic interactions with target proteins .

Properties

IUPAC Name

6-pyrazol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFKXYLAKWFQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377054
Record name 6-(1H-pyrazol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253315-22-9
Record name 6-(1H-pyrazol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
6-(1H-pyrazol-1-yl)nicotinic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
6-(1H-pyrazol-1-yl)nicotinic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
6-(1H-pyrazol-1-yl)nicotinic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
6-(1H-pyrazol-1-yl)nicotinic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
6-(1H-pyrazol-1-yl)nicotinic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
6-(1H-pyrazol-1-yl)nicotinic acid

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